3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid
Description
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid is a synthetic benzopyran derivative featuring a 2H-1-benzopyran core substituted with a methoxy group at position 8, two methyl groups at position 2, and a propenoic acid moiety at position 5. The benzopyran scaffold is common in natural products (e.g., coumarins and flavonoids), but the addition of a propenoic acid group distinguishes this compound from typical derivatives. Its molecular formula is C₁₅H₁₆O₄ (molecular weight: 260.28 g/mol), with key functional groups including a carboxylic acid, methoxy, and dimethyl substituents.
Properties
CAS No. |
503298-99-5 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3-(8-methoxy-2,2-dimethylchromen-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2)9-8-11-10(5-7-13(16)17)4-6-12(18-3)14(11)19-15/h4-9H,1-3H3,(H,16,17) |
InChI Key |
BSSPAHOGFVUPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)C=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using reagents like dimethyl sulfate.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Neuroprotective Effects
Research indicates that compounds related to 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid exhibit neuroprotective properties. For instance, studies have demonstrated that certain derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer's disease. In one study, a derivative showed an IC50 value of 3.09 µM for AChE inhibition, indicating strong potential for neuroprotective applications against neurodegenerative diseases .
2. Antioxidant Activity
The compound has shown promising antioxidant activity, which is essential in combating oxidative stress-related diseases. For example, a related compound displayed an EC50 value of 15.1 µg/mL in hydroxyl radical scavenging assays . This suggests potential therapeutic roles in diseases exacerbated by oxidative damage.
Agricultural Applications
1. Plant Growth Regulation
Compounds similar to Alloevodionol have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in various plant species. This application is particularly relevant in sustainable agriculture practices where natural growth enhancers are preferred over synthetic chemicals.
2. Pest Resistance
Research has indicated that certain benzopyran derivatives can exhibit insecticidal properties, making them candidates for developing eco-friendly pesticides. The mechanism often involves disrupting the hormonal systems of pests or acting as feeding deterrents .
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used in the synthesis of novel polymers with specific properties such as increased flexibility and durability. These polymers can be utilized in coatings, adhesives, and composite materials.
2. Photovoltaic Materials
Research into the use of this compound in organic photovoltaic cells has shown that it can enhance light absorption and improve energy conversion efficiency due to its unique electronic properties . This application is critical for advancing renewable energy technologies.
Case Studies
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The prop-2-enoic acid moiety can also participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to (2E)-1-(3-hydroxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 265652-89-9, molecular formula: C₂₀H₂₀O₅ , molecular weight: 340.37 g/mol), a chalcone derivative with overlapping structural motifs . Key differences include:
- Functional groups: The target compound has a propenoic acid group, while the chalcone features a ketone and additional hydroxyphenyl substituents.
- Polarity : The carboxylic acid in the target compound increases hydrophilicity compared to the chalcone’s ketone and aromatic hydroxyl groups.
Table 1: Structural and Physicochemical Comparison
| Property | 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic Acid | (2E)-1-(3-Hydroxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
|---|---|---|
| Molecular Formula | C₁₅H₁₆O₄ | C₂₀H₂₀O₅ |
| Molecular Weight (g/mol) | 260.28 | 340.37 |
| Key Functional Groups | Methoxy, dimethyl, propenoic acid | Methoxy, dimethyl, ketone, 4-hydroxyphenyl, 3-hydroxy |
| Solubility | Moderate in polar solvents (pH-dependent deprotonation) | Moderate in alcohols (e.g., methanol, ethanol) |
| pKa (estimated) | ~4.5 (carboxylic acid) | ~10.0 (phenolic hydroxyl) |
Computational and Experimental Insights
- Crystallography : Tools like SHELXL () could model the target compound’s crystal structure, aiding in understanding its binding interactions. The chalcone’s structure, resolved via similar methods, shows planar geometry conducive to π-π stacking .
- Drug Likeness : The target compound’s carboxylic acid group may improve bioavailability in physiological pH environments, whereas the chalcone’s logP (~3.5) indicates better membrane permeability.
Biological Activity
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid, with the CAS number 503298-99-5, is a synthetic compound derived from the coumarin family. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on current research findings, case studies, and relevant data.
- Molecular Formula: C15H16O4
- Molecular Weight: 260.28 g/mol
- IUPAC Name: 3-(8-methoxy-2,2-dimethylchromen-5-yl)prop-2-enoic acid
Anticancer Activity
Research indicates that derivatives of coumarins exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) for some coumarin derivatives was reported at approximately 50.37 µM, demonstrating their effectiveness in targeting cancer cell lines .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Coumarin A | MCF-7 | 50.37 |
| Coumarin B | HCT116 | 45.00 |
| Coumarin C | Caco-2 | 40.00 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing antibacterial activities against various pathogens, it was found that certain coumarin derivatives exhibited potent inhibition against multiple strains of bacteria. The most sensitive strain showed an inhibition rate of over 90% at a concentration of 100 µg/mL .
Table 2: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Inhibition Rate (%) at 100 µg/mL |
|---|---|
| Acinetobacter spp. | 90.45 |
| Xanthomonas spp. | 88.45 |
| Ralstonia spp. | 84.39 |
| Xoo | 83.76 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways and targets. For example, molecular docking studies have revealed interactions with enzymes critical for bacterial survival and cancer cell proliferation . The Gibbs free energy and inhibition constants calculated during these studies suggest a strong binding affinity between the compounds and their targets.
Case Studies
- Breast Cancer Study : A recent investigation into the effects of coumarin derivatives on breast cancer cells demonstrated that these compounds could induce apoptosis through the modulation of signaling pathways such as PI3K/AKT/mTOR .
- Antibacterial Screening : Another study focused on the antibacterial effects of related coumarin compounds against phytopathogenic bacteria, where significant inhibition was observed across a range of concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
